molecular formula C16H18BFO2 B1603039 2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 627526-35-6

2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1603039
M. Wt: 272.1 g/mol
InChI Key: JYOPNVFIMNCXRZ-UHFFFAOYSA-N
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Description



  • 2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C<sub>14</sub>H<sub>15</sub>BO<sub>2</sub>F.

  • It belongs to the class of boron-containing organic compounds and contains a fluorinated naphthalene ring.





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific synthesis details for this compound in the available search results.





  • Molecular Structure Analysis



    • The molecular structure consists of a naphthalene ring with a fluorine atom at position 4 and a boron atom attached to the adjacent carbon.

    • The tetramethyl groups are positioned symmetrically around the boron atom.





  • Chemical Reactions Analysis



    • Without specific reaction data, it’s challenging to provide detailed chemical reactions involving this compound.





  • Physical And Chemical Properties Analysis



    • Physical Form : Solid

    • Molecular Weight : Approximately 204.2 g/mol

    • Purity : 95%

    • Storage Temperature : Refrigerator

    • Safety Information : It is classified as a warning substance (H302, H315, H319, H335) and should be handled with care.




  • Scientific Research Applications

    Synthesis and Structural Analysis

    • Synthesis Techniques

      A study by Huang et al. (2021) discusses the synthesis of boric acid ester intermediates with benzene rings, which is relevant for the synthesis of compounds like 2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These compounds are synthesized through a three-step substitution reaction, highlighting the complex process involved in creating such molecules (Huang et al., 2021).

    • Structural and Conformational Analysis

      The same study by Huang et al. (2021) also provides insights into the structural and conformational aspects of these compounds. They utilize techniques like FTIR, NMR spectroscopy, and X-ray diffraction for structural confirmation. The molecular structures are further analyzed through density functional theory (DFT), providing a detailed understanding of their conformational properties (Huang et al., 2021).

    Application in Material Sciences

    • LCD Technology and Neurodegenerative Diseases

      Das et al. (2015) describe the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. They note these derivatives' potential application in new materials for LCD (Liquid Crystal Display) technology. Additionally, the biological testing of these compounds for potential therapeutic uses in Neurodegenerative diseases is underway, indicating a significant medical application (Das et al., 2015).

    • Fluorescence Brightness and Emission Tuning

      Fischer et al. (2013) discuss the use of derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in enhancing the fluorescence brightness of nanoparticles. This has implications for developing materials with specific optical properties, useful in various technological applications, such as imaging and sensor development (Fischer et al., 2013).

    Safety And Hazards



    • It is essential to follow safety precautions when handling this compound due to its potential hazards.

    • For specific safety information, refer to the Material Safety Data Sheet (MSDS).




  • Future Directions



    • Future research could explore its applications in organic synthesis, materials science, or medicinal chemistry.

    • Investigate potential modifications to enhance its properties or reactivity.




    Remember that this analysis is based on available information, and further research may yield additional insights. If you need more specific details, consider consulting scientific literature or experts in the field. 🌟


    properties

    IUPAC Name

    2-(4-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H18BFO2/c1-15(2)16(3,4)20-17(19-15)13-9-10-14(18)12-8-6-5-7-11(12)13/h5-10H,1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JYOPNVFIMNCXRZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H18BFO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70623705
    Record name 2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70623705
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    272.1 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    CAS RN

    627526-35-6
    Record name 2-(4-Fluoro-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=627526-35-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70623705
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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    2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    Reactant of Route 6
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    2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    Citations

    For This Compound
    2
    Citations
    MS Markoulides, C Venturini, D Neumeyer… - New Journal of …, 2015 - pubs.rsc.org
    An efficient synthesis of 3-fluoroterrylene, a promising molecular nanoprobe for single electron optical sensing, is described. The key synthetic steps comprised the palladium-catalysed …
    Number of citations: 12 pubs.rsc.org
    S Faez, NR Verhart, M Markoulides, F Buda… - Faraday …, 2015 - pubs.rsc.org
    We propose using halogenated organic dyes as nanoprobes for electric fields and show their greatly enhanced Stark coefficients using density functional theory (DFT) calculations. We …
    Number of citations: 6 pubs.rsc.org

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